molecular formula C17H23NO4 B4092099 N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4092099
M. Wt: 305.4 g/mol
InChI Key: FBTNFRNUAZDTLW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzodioxine ring and a tetrahydropyran ring. The benzodioxine ring is a seven-membered ring with two oxygen atoms, and the tetrahydropyran ring is a six-membered ring with one oxygen atom . The molecule also contains an amide group (carboxamide), which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxine and tetrahydropyran rings would likely adopt certain conformations based on the principles of stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group might be involved in reactions such as hydrolysis or condensation. The benzodioxine and tetrahydropyran rings might undergo reactions depending on the presence and position of any substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could involve exploring its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on its synthesis and basic properties .

Properties

IUPAC Name

N-methyl-N-[2-(oxan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18(8-7-14-4-2-3-9-20-14)17(19)13-5-6-15-16(12-13)22-11-10-21-15/h5-6,12,14H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTNFRNUAZDTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCO1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
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N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
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Reactant of Route 4
N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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